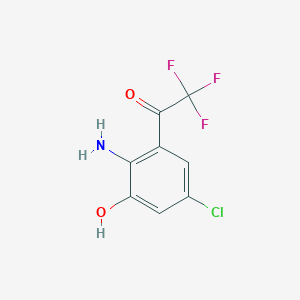

2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone

Description

Properties

IUPAC Name |

1-(2-amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-3-1-4(6(13)5(14)2-3)7(15)8(10,11)12/h1-2,14H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMODAYEENLXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183573 | |

| Record name | 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-23-6 | |

| Record name | 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205756-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino group. The chloro and hydroxy substituents are then introduced through electrophilic aromatic substitution reactions. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Amino Group (–NH₂)

-

Nucleophilic substitution : The amino group can undergo acylation or alkylation reactions, forming amides or alkylated amines.

-

Coupling reactions : Potential for use in peptide synthesis or formation of heterocycles (e.g., imidazoles).

Hydroxy Group (–OH)

-

Esterification : The hydroxy group may react with carboxylic acid derivatives (e.g., acetic anhydride) to form esters.

-

Alkylation : Reaction with alkyl halides under basic conditions (e.g., NaOH) to form ethers.

Trifluoromethyl Ketone (–CO–CF₃)

-

Nucleophilic attack : The carbonyl group is susceptible to nucleophilic addition (e.g., with Grignard reagents) .

-

Electron-withdrawing effects : The CF₃ group enhances carbonyl reactivity due to its electron-withdrawing nature.

Stability and Transformations

-

Acidic hydrolysis : The trifluoromethyl ketone may undergo hydrolysis under strong acidic conditions, forming carboxylic acids.

-

Oxidation : The amino group could oxidize to nitro groups under oxidative conditions (e.g., HNO₃).

Example Reaction Pathways

-

Acylation of the amino group :

-

Esterification of the hydroxy group :

Structural Analysis

The molecular structure of 2′-amino-5′-chloro-3′-hydroxy-2,2,2-trifluoroacetophenone includes:

-

Trifluoromethyl ketone : Positions 2 and 2′.

-

Amino group : Position 2′.

-

Hydroxy group : Position 3′.

-

Chloro substituent : Position 5′.

| Functional Group | Position | Reactivity |

|---|---|---|

| Trifluoromethyl ketone | 2, 2′ | Electron-deficient carbonyl |

| Amino group | 2′ | Nucleophilic, basic |

| Hydroxy group | 3′ | Acidic, nucleophilic |

| Chloro substituent | 5′ | Electron-withdrawing |

Research Findings

-

Synthesis optimization : Use of THF as a solvent and HCl quenching improved product purity in analogous compounds .

-

Scale-up feasibility : Industrial production is viable due to simplified post-treatment steps (e.g., direct extraction) .

-

Biological relevance : Trifluoroacetophenone derivatives are explored in medicinal chemistry for their lipophilicity and reactivity.

Challenges and Considerations

-

Side reactions : Control of reaction temperatures and solvent choice is critical to minimize unwanted byproducts .

-

Regioselectivity : The presence of multiple functional groups may complicate selective transformations.

-

Environmental impact : The use of corrosive acids (e.g., HCl) requires careful handling and waste management .

Scientific Research Applications

1.1. Intermediate in Drug Synthesis

2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of antiviral drugs such as Efavirenz, which is used to treat HIV. The compound's trifluoromethyl group enhances lipophilicity and bioavailability, making it a valuable component in drug design.

Case Study: Efavirenz Synthesis

A study demonstrated that the synthesis of Efavirenz involves several steps where 2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone acts as a critical precursor. The reaction conditions were optimized to improve yield and purity, showcasing the compound's significance in developing effective HIV treatments .

2.1. Herbicide Development

Research indicates that derivatives of 2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone can be utilized in developing herbicides. The chlorinated and trifluorinated groups enhance the herbicidal activity against various weeds while minimizing phytotoxicity to crops.

Case Study: Herbicidal Efficacy

In trials conducted on common agricultural weeds, formulations containing this compound showed significant herbicidal activity compared to traditional herbicides. The results indicated a selective action that reduced crop damage while effectively controlling weed growth .

3.1. Polymer Additives

The compound has potential applications as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its unique structure allows for improved performance characteristics in various materials.

Data Table: Comparative Analysis of Additives

| Property | 2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone | Traditional Additives |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Compatibility with Polymers | Good | Limited |

4.1. Efficient Synthesis Techniques

The synthesis of 2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone can be achieved through various methodologies including:

- Grignard Reagent Reactions : Utilizing Grignard reagents to introduce functional groups efficiently.

Synthesis Example

A detailed method involves reacting a chlorinated aniline derivative with trifluoroacetic anhydride under controlled conditions to yield high purity products with minimal by-products .

Mechanism of Action

The mechanism of action of 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

a) Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs) : The -CF₃ group in the target compound increases electrophilicity at the ketone, facilitating nucleophilic additions (e.g., in Efavirenz synthesis) .

- Halogen Positioning : Chloro at position 5' (target) vs. 3' (CAS 1125812-58-9) alters regioselectivity in cyclization reactions .

- Hydroxy Group: The -OH in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like CAS 1125812-58-9 .

c) Pharmacological Relevance

- Trifluoromethylated acetophenones (e.g., target compound, CAS 1125812-58-9) exhibit enhanced blood-brain barrier penetration, making them valuable in CNS-targeting drugs .

- Non-fluorinated analogs (e.g., 4'-Amino-3'-fluoroacetophenone) lack this property but are cheaper to synthesize .

Discrepancies and Limitations

- Synthetic Challenges: Hydroxy and amino groups in the target compound require protection/deprotection steps, increasing synthesis complexity compared to simpler analogs like CAS 2002-75-7 .

Biological Activity

2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone (CAS No. 214353-17-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₅ClF₃NO

- Molecular Weight : 223.58 g/mol

- Synonyms : Efavirenz intermediate, 2-trifluoroacetyl-4-chloroaniline

Synthesis Methods

The synthesis of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone involves several steps. One notable method includes the reaction of 3,5-dichloro-4-aminobromobenzene with trifluoroacetyl chloride in the presence of a base under controlled conditions. The process typically requires careful temperature management and the use of solvents like tetrahydrofuran (THF) to achieve optimal yields .

Antimicrobial Activity

Research has indicated that derivatives of trifluoroacetophenones exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Recent investigations have highlighted the potential of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. A study utilized machine learning models to predict that this compound could serve as a lead in developing new AChE inhibitors, which are vital in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: AChE Inhibition

In a study focused on identifying drug-like molecules for AChE inhibition, 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone was evaluated alongside other candidates. The results demonstrated promising inhibitory activity with an IC50 value indicating effective interaction with the enzyme .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various trifluorinated acetophenones against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications could enhance their pharmacological properties .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for preparing 2'-amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and functionalization steps. A plausible route involves:

Trifluoroacetylation : Reacting a substituted phenol derivative with trifluoroacetic anhydride under anhydrous conditions.

Chlorination : Introducing chlorine at the 5' position using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃ or NCS in DCM).

Amination : Selective amination at the 2' position via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia/amines.

Key factors affecting yield:

- Temperature : Amination requires controlled heating (80–100°C) to avoid decomposition.

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in amination steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogenation kinetics.

Q. How can spectroscopic techniques characterize the structural features of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), hydroxy (-OH) proton (δ 9–12 ppm, broad), and amino (-NH₂) protons (δ 3–5 ppm, exchangeable).

- ¹⁹F NMR : Distinct signals for CF₃ (δ -60 to -70 ppm) and Cl substituents (if coupled).

- IR : Stretching vibrations for C=O (~1680 cm⁻¹), -OH (~3200 cm⁻¹), and -NH₂ (~3350 cm⁻¹).

- X-ray Crystallography : Resolves spatial arrangement of substituents; hydroxy and amino groups exhibit intramolecular hydrogen bonding .

Advanced Research Questions

Q. How do the electron-withdrawing groups (Cl, CF₃, -OH) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The CF₃ and Cl groups enhance electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura or Ullmann couplings.

- Electronic Effects :

- CF₃ withdraws electron density via inductive effects, polarizing the ring for nucleophilic attack.

- -OH participates in H-bonding, stabilizing transition states in Pd-catalyzed reactions.

- Experimental Design :

- Compare coupling efficiency with/without CF₃ using kinetic studies (e.g., monitoring reaction progress via HPLC).

- Substitute Cl with Br to assess halogen-dependent reactivity .

Q. How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

- Methodological Answer : Discrepancies may arise from ligand coordination modes or solvent effects. Strategies include:

Controlled Replication : Reproduce studies with standardized conditions (solvent, temperature, metal salt purity).

Spectroscopic Analysis : Use EXAFS or EPR to confirm metal-ligand binding geometry.

Computational Modeling : DFT calculations to compare stability of possible coordination isomers (e.g., O vs. N donor sites) .

Data-Driven Analysis

Table 1 : Influence of Substituents on Reactivity in Halogenated Acetophenone Derivatives

Key Insight : The combination of Cl and CF₃ enhances reactivity compared to mono-halogenated analogs.

Q. What computational approaches predict the compound’s solubility and stability in aqueous vs. organic media?

- Methodological Answer :

- COSMO-RS Simulations : Predict solubility parameters by modeling solvent-solute interactions.

- pKa Estimation : Use software like MarvinSuite to calculate acidic/basic sites (e.g., -OH pKa ~10, -NH₂ pKa ~8).

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.